REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[F-:7].[Cs+].Cl[C:10]1[C:11]([F:20])=[N:12][CH:13]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:15]=1>CS(C)=O>[F:20][C:11]1[C:10]([F:7])=[CH:15][C:14]([C:16]([F:19])([F:18])[F:17])=[CH:13][N:12]=1 |f:0.1.2,3.4|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(C1)C(F)(F)F)F
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A 100 ml 4-neck round bottom flask, containing a magnetic stir bar
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Type
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CUSTOM
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Details
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fitted with a thermometer, nitrogen inlet and distillation condenser
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Type
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DISTILLATION
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Details
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was distilled
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Type
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CUSTOM
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Details
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to dry the reaction mixture
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Type
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ADDITION
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Details
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addition funnel which
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Type
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CUSTOM
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Details
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After a dry ice condenser was attached to the flask
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Type
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TEMPERATURE
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Details
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the reaction temperature was maintained at 105°-115° C. for 46.5 hours with constant agitation
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Duration
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46.5 h
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Type
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DISTILLATION
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Details
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A short path distillation condenser
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Type
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CUSTOM
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Details
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was collected in a receiver, which
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Type
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TEMPERATURE
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Details
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was cooled in a dry ice/acetone bath (pressure=210 mm Hg; temperature (overhead)=85°-130° C.; temperature (pot)=125°-160° C)
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Type
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EXTRACTION
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Details
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This crude product was extracted with water
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Type
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CUSTOM
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Details
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to remove any residual DMSO
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Type
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DRY_WITH_MATERIAL
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Details
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dried over 4Å molecular sieves (11.5 g crude product; 11 g crude product after drying)
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Type
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CUSTOM
|
Details
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The product was then transferred to a 25 ml round bottom flask
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Type
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DISTILLATION
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Details
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distilled at 102° C. (uncorrected)/760 mm Hg through a Vigreaux® column
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Name
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Type
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product
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Smiles
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FC1=NC=C(C=C1F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |